

# Physical properties of chiral 3-methylpyrrolidin-3-ol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (3R)-3-methylpyrrolidin-3-ol

Cat. No.: B1426255

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of Chiral 3-Methylpyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

3-Methylpyrrolidin-3-ol is a chiral tertiary alcohol built upon a pyrrolidine scaffold. This five-membered heterocyclic motif is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The presence of a stereocenter at the C3 position means the molecule exists as two non-superimposable mirror images, the (R) and (S) enantiomers.

In drug development, the specific stereochemistry of a molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, a thorough understanding of the distinct physical properties of each enantiomer is paramount for synthesis, purification, characterization, and quality control. This guide provides a detailed examination of the known physical properties of 3-methylpyrrolidin-3-ol, offering field-proven insights into their determination and significance.

## Molecular Structure and Stereochemistry

The fundamental structure consists of a pyrrolidine ring with a methyl group and a hydroxyl group attached to the same carbon atom (C3). The absolute configuration at this chiral center

is designated as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left), based on the Cahn-Ingold-Prelog priority rules.

(R)-3-methylpyrrolidin-3-ol

R\_img

(S)-3-methylpyrrolidin-3-ol

S\_img

[Click to download full resolution via product page](#)

Caption: 2D structures of the (S) and (R) enantiomers of 3-methylpyrrolidin-3-ol.

## Summary of Key Physical Properties

The following table summarizes the available physical data for racemic and chiral forms of 3-methylpyrrolidin-3-ol. It is important to note that comprehensive data, particularly for the (R)-enantiomer, is not as widely published as for its N-methylated analogs.

Property	Racemic (±)-3-Methylpyrrolidin-3-ol	(S)-3-Methylpyrrolidin-3-ol	(R)-3-Methylpyrrolidin-3-ol
CAS Number	125032-87-3[1][2]	1312756-35-6[3]	392338-65-7[4]
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO[1][2]	C <sub>5</sub> H <sub>11</sub> NO[3]	C <sub>5</sub> H <sub>11</sub> NO
Molecular Weight	101.15 g/mol [1][2]	101.15 g/mol [3]	101.15 g/mol
Physical Form	Solid[1]	Data not specified	Data not specified
Boiling Point	60-64 °C @ 0.08 Torr[1]	Data not specified	Data not specified
Solubility	Slightly soluble in DMSO and Methanol[1]	Data not specified	Data not specified
Optical Rotation	0° (by definition)	Data not specified in searches	Data not specified in searches

## Detailed Discussion of Physical Properties

### Physical Form and Appearance

The racemic mixture of 3-methylpyrrolidin-3-ol is documented as a solid at room temperature[1]. The physical form of the individual enantiomers is not explicitly stated in the reviewed sources, but they are expected to be solids as well, potentially with different melting points from the racemate.

### Boiling Point

The boiling point of the racemic mixture is reported as 60-64 °C under reduced pressure (0.08 Torr)[1]. Boiling point is a critical parameter for purification by distillation. Performing distillation under vacuum is essential for this compound to prevent thermal decomposition, which can occur at higher temperatures required for boiling at atmospheric pressure. The boiling points of the individual enantiomers are expected to be identical.

### Optical Rotation

Optical rotation is the defining physical property that distinguishes enantiomers. It is the measure of the rotation of plane-polarized light as it passes through a sample of a chiral compound.

- Dextrorotatory (+) compounds rotate light to the right (clockwise).
- Levorotatory (-) compounds rotate light to the left (counter-clockwise).

The (R) and (S) enantiomers of 3-methylpyrrolidin-3-ol will rotate light by equal magnitudes but in opposite directions[5]. A racemic mixture, containing equal amounts of both enantiomers, will have a net rotation of zero. While specific rotation values for the title compound were not found, data for the closely related (R)-(-)-1-Methyl-3-pyrrolidinol show a specific rotation of  $[\alpha]_{20/D}$  of  $-7^\circ$  ( $c=1\%$  in chloroform)[6][7], and the corresponding (S)-enantiomer has a rotation of  $+6^\circ$  under similar conditions[8][9]. This underscores the importance of this measurement for confirming stereochemical identity and purity.

## Solubility

The solubility of a compound dictates the choice of solvents for chemical reactions, purification (e.g., recrystallization), and formulation. Racemic 3-methylpyrrolidin-3-ol is reported to be slightly soluble in methanol and DMSO[1]. The presence of both a polar hydroxyl group and a secondary amine group suggests likely solubility in polar protic solvents like water and ethanol, and limited solubility in nonpolar solvents like hexanes. The solubility of both enantiomers should be identical in achiral solvents.

## Spectroscopic Data

Spectroscopic analysis is indispensable for structural elucidation and confirmation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals corresponding to the N-H proton, the O-H proton, the aliphatic protons on the pyrrolidine ring, and a distinct singlet for the C3-methyl group. The exact chemical shifts and splitting patterns will depend on the solvent used. A  $^1\text{H}$  NMR spectrum for **(3R)-3-methylpyrrolidin-3-ol** is referenced in the literature, confirming its characterization[4].

- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display five distinct signals, one for each unique carbon atom in the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. Key expected peaks for 3-methylpyrrolidin-3-ol include a broad absorption band around 3300-3400  $\text{cm}^{-1}$  for the O-H stretch, a peak in the 3200-3500  $\text{cm}^{-1}$  region for the N-H stretch, and C-H stretching peaks around 2850-2960  $\text{cm}^{-1}$ .
- Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 3-methylpyrrolidin-3-ol, the molecular ion peak  $[\text{M}]^+$  would be expected at  $m/z = 101.15$ .

## Experimental Protocol: Determination of Specific Rotation

This section provides a standardized workflow for measuring the specific rotation of a chiral sample, a critical experiment for confirming enantiomeric identity and purity.

**Causality and Trustworthiness:** This protocol is designed to be self-validating. By precisely controlling concentration, path length, temperature, and wavelength, the resulting specific rotation becomes a reliable physical constant. Each parameter is critical: concentration and path length directly influence the observed rotation, while temperature and the wavelength of light (typically the sodium D-line, 589 nm) can also affect the measurement.

Caption: Standard workflow for determining the specific rotation of a chiral compound.

### Step-by-Step Methodology:

- Sample Preparation:
  - Accurately weigh approximately 100 mg of the chiral 3-methylpyrrolidin-3-ol sample using an analytical balance.
  - Quantitatively transfer the sample to a 10.00 mL Class A volumetric flask.
  - Dissolve the sample in a suitable solvent (e.g., chloroform, methanol) and fill to the mark. The concentration ( $c$ ) is then calculated in g/mL. For this example, it would be  $\sim 0.01$  g/mL.

- Instrument Calibration (Blank):
  - Ensure the polarimeter is powered on and the sodium lamp is warmed up.
  - Fill a clean polarimeter cell (of known path length,  $l$ , typically 1 dm) with the pure solvent used in Step 1.
  - Place the cell in the instrument and take a blank reading. Calibrate the instrument to read  $0.000^\circ$ .
- Sample Measurement:
  - Empty the polarimeter cell and rinse it 2-3 times with small portions of the sample solution.
  - Carefully fill the cell with the sample solution, ensuring no air bubbles are trapped in the light path.
  - Place the cell in the instrument and record the observed optical rotation ( $\alpha_{\text{obs}}$ ). Take several readings and average them to ensure stability. Record the temperature ( $T$ ).
- Calculation of Specific Rotation:
  - Use the following formula to calculate the specific rotation ( $[\alpha]$ ):

“

$$[\alpha]_D^T = \alpha_{\text{obs}} / (c \times l)$$

- Where:
  - $T$  is the temperature in degrees Celsius (e.g.,  $20^\circ\text{C}$ ).
  - $D$  refers to the wavelength of the sodium D-line (589 nm).
  - $\alpha_{\text{obs}}$  is the observed rotation in degrees.

- $c$  is the concentration in g/mL.
- $l$  is the path length of the cell in decimeters (dm).
- Data Reporting:
  - The final value should be reported including all experimental parameters. For example:  
 $[\alpha]^{20}_D = +X.X^\circ$  ( $c$  1.0, Chloroform).

## Conclusion

The physical properties of chiral 3-methylpyrrolidin-3-ol are foundational to its application in research and development. While comprehensive data for both enantiomers is not fully available in the public domain, the existing information on the racemic mixture and related analogs provides a strong basis for its handling, purification, and characterization. The key distinguishing feature, optical rotation, requires precise and standardized measurement to ensure control over the stereochemical integrity of the material, a non-negotiable aspect of modern drug development.

## References

- PubChem. (3S)-3-methylpyrrolidin-3-ol. [Link]
- PubChem. 3-Methylpyrrolidin-3-ol. [Link]
- PubChem. 1-Methyl-3-pyrrolidinol, (-)-. [Link]
- Noble Intermedi
- Master Organic Chemistry.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 3-METHYLPYRROLIDIN-3-OL CAS#: 125032-87-3 [m.chemicalbook.com]
- 2. 3-Methylpyrrolidin-3-ol | C<sub>5</sub>H<sub>11</sub>NO | CID 14578458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3S)-3-methylpyrrolidin-3-ol | C<sub>5</sub>H<sub>11</sub>NO | CID 67250199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3R)-3-methylpyrrolidin-3-ol(392338-65-7) 1H NMR spectrum [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. (R)-(-)-1-Methyl-3-pyrrolidinol 97 104641-60-3 [sigmaaldrich.com]
- 7. (R)-(-)-1-Methyl-3-pyrrolidinol | 104641-60-3 [chemicalbook.com]
- 8. (S)-(+)-1-Methyl-3-pyrrolidinol 95 104641-59-0 [sigmaaldrich.com]
- 9. (S)-(+)-1-Methyl-3-pyrrolidinol | 104641-59-0 [chemicalbook.com]
- To cite this document: BenchChem. [Physical properties of chiral 3-methylpyrrolidin-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1426255#physical-properties-of-chiral-3-methylpyrrolidin-3-ol]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)